2-(4-Isopropylphenyl)butanenitrile
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Overview
Description
2-(4-Isopropylphenyl)butanenitrile is an organic compound that belongs to the nitrile family It is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Isopropylphenyl)butanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to yield nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation of alcohols. For example, butanol can be converted to butanenitrile through ammoxidation, which involves the reaction of butanol with ammonia and oxygen .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: Nitriles can be oxidized to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines.
Substitution: The nitrile group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reactants used.
Scientific Research Applications
2-(4-Isopropylphenyl)butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)butanenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The linear structure of the nitrile group allows for specific interactions with enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
Butanenitrile: A simpler nitrile with a butane chain and a nitrile group.
Isobutyronitrile: Similar structure but with an isobutyl group instead of an isopropylphenyl group.
Propanenitrile: A shorter chain nitrile with three carbon atoms.
Uniqueness
This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)butanenitrile |
InChI |
InChI=1S/C13H17N/c1-4-11(9-14)13-7-5-12(6-8-13)10(2)3/h5-8,10-11H,4H2,1-3H3 |
InChI Key |
SGGCZHNMTYMGAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
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